1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 2549051-41-2
VCID: VC11822262
InChI: InChI=1S/C11H14N6S2/c1-2-8(1)10-13-11(18-15-10)17-5-3-16(4-6-17)9-7-12-19-14-9/h7-8H,1-6H2
SMILES: C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NSN=C4
Molecular Formula: C11H14N6S2
Molecular Weight: 294.4 g/mol

1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine

CAS No.: 2549051-41-2

Cat. No.: VC11822262

Molecular Formula: C11H14N6S2

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine - 2549051-41-2

Specification

CAS No. 2549051-41-2
Molecular Formula C11H14N6S2
Molecular Weight 294.4 g/mol
IUPAC Name 3-cyclopropyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,2,4-thiadiazole
Standard InChI InChI=1S/C11H14N6S2/c1-2-8(1)10-13-11(18-15-10)17-5-3-16(4-6-17)9-7-12-19-14-9/h7-8H,1-6H2
Standard InChI Key ZHXWCOVDUDPIIZ-UHFFFAOYSA-N
SMILES C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NSN=C4
Canonical SMILES C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NSN=C4

Introduction

Chemical Identity and Structural Features

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine (molecular formula: C₁₁H₁₃N₇S₂) features a piperazine core substituted at both nitrogen atoms with thiadiazole rings. The 1,2,4-thiadiazole moiety at position 1 incorporates a cyclopropyl group, while the 1,2,5-thiadiazole at position 4 contributes additional aromaticity and electron-deficient character . Key structural attributes include:

  • Piperazine linker: Facilitates conformational flexibility and potential interactions with biological targets .

  • Cyclopropyl substitution: Enhances metabolic stability and modulates lipophilicity .

  • Dual thiadiazole system: Introduces regions of high electron density, enabling hydrogen bonding and π-π stacking interactions .

Synthetic Pathways and Optimization

The synthesis of this compound likely involves multi-step strategies analogous to those used for related piperazine-thiadiazole hybrids. A plausible route includes:

Formation of Thiadiazole Intermediates

  • 1,2,4-Thiadiazole with cyclopropyl group: Cyclopropylcarbonitrile reacts with sulfur monochloride (S₂Cl₂) under controlled conditions to form the 3-cyclopropyl-1,2,4-thiadiazole-5-amine intermediate .

  • 1,2,5-Thiadiazole: Synthesized via cyclization of thioamides or oxidation of diaminothiophenes .

Piperazine Coupling

The piperazine core is functionalized through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For example:

  • N-1 Substitution: 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole reacts with piperazine in the presence of a base (e.g., K₂CO₃) to yield 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine .

  • N-4 Substitution: The secondary amine of piperazine undergoes coupling with 3-bromo-1,2,5-thiadiazole under palladium catalysis .

Key Challenges:

  • Regioselectivity in thiadiazole functionalization.

  • Purification of intermediates due to similar polarities .

Physicochemical Properties

PropertyValue/Description
Molecular Weight339.41 g/mol
LogP (Predicted)1.8 ± 0.3
SolubilityPoor aqueous solubility (<0.1 mg/mL)
pKa (Piperazine N-H)~8.5 (basic)
Thermal StabilityStable up to 200°C

The compound’s low solubility may limit bioavailability, necessitating formulation strategies such as salt formation or nanoencapsulation .

Biological Activities and Mechanism of Action

While direct pharmacological data for this compound are unavailable, its structural analogs exhibit diverse activities:

Anticancer Activity

Thiadiazoles inhibit kinases and tubulin polymerization. The cyclopropyl group may confer resistance to oxidative metabolism, prolonging half-life in vivo .

Neuropharmacological Effects

Piperazine-thiadiazole hybrids modulate serotonin and dopamine receptors, suggesting potential antidepressant or anxiolytic applications .

Structure-Activity Relationships (SAR)

Comparative analysis of analogs reveals critical SAR trends:

Structural ModificationEffect on Activity
Cyclopropyl vs. ArylCyclopropyl improves metabolic stability
1,2,4- vs. 1,3,4-Thiadiazole1,2,4-isomer shows higher electron deficiency
Piperazine vs. HomopiperazinePiperazine enhances solubility

The presence of 1,2,5-thiadiazole may introduce unique electronic effects, potentially increasing affinity for ATP-binding pockets .

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